
Disilylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Propane-2,2-diyl)bis(silane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms bonded to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diyl)bis(silane) typically involves the reaction of propane derivatives with silicon-based reagents. One common method is the hydrosilylation of propene with silane compounds under the influence of a catalyst. The reaction conditions often include elevated temperatures and the presence of a platinum or rhodium catalyst to facilitate the addition of silicon to the carbon backbone.
Industrial Production Methods
In an industrial setting, the production of (Propane-2,2-diyl)bis(silane) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
(Propane-2,2-diyl)bis(silane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silanes, and various substituted organosilicon compounds.
科学研究应用
(Propane-2,2-diyl)bis(silane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing into its use as a component in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, which are employed in various industrial applications, including sealants, adhesives, and coatings.
作用机制
The mechanism by which (Propane-2,2-diyl)bis(silane) exerts its effects involves the interaction of its silicon atoms with other molecules. The silicon atoms can form stable bonds with a variety of elements, allowing the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
Tetramethylsilane: Another organosilicon compound with a simpler structure.
Hexamethyldisilane: Contains two silicon atoms bonded to methyl groups.
Trimethylsilylpropane: Similar backbone but with different substituents.
Uniqueness
(Propane-2,2-diyl)bis(silane) is unique due to its specific structure, which provides distinct chemical properties and reactivity compared to other organosilicon compounds
属性
分子式 |
C3H6Si2 |
|---|---|
分子量 |
98.25 g/mol |
InChI |
InChI=1S/C3H6Si2/c1-3(2,4)5/h1-2H3 |
InChI 键 |
WWPRAGLMKCAOBQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)([Si])[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


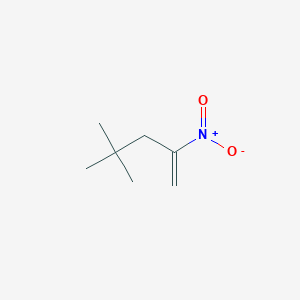
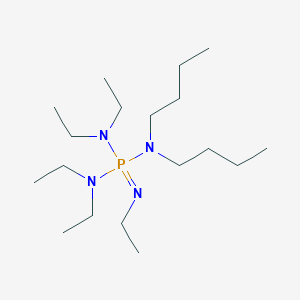
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
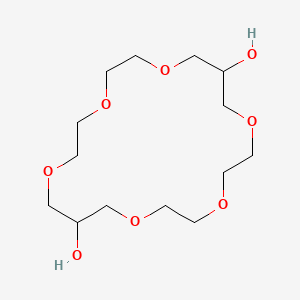
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14430544.png)
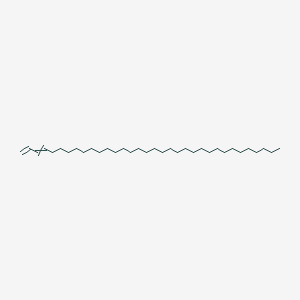
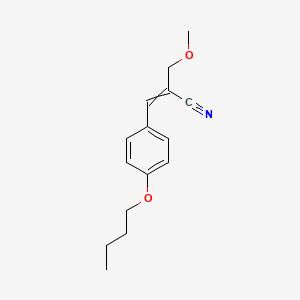
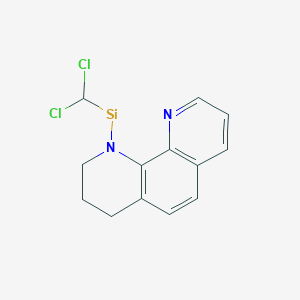
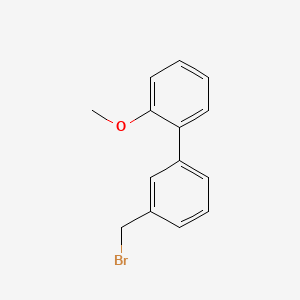


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)
